molecular formula C12H15F11 B12086997 Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- CAS No. 1980053-95-9

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-

Cat. No.: B12086997
CAS No.: 1980053-95-9
M. Wt: 368.23 g/mol
InChI Key: QLHPCXQRDNZMNR-UHFFFAOYSA-N
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Description

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon with the molecular formula C12H15F11. This compound is part of the perfluoroalkane family, where hydrogen atoms are replaced by fluorine atoms. Fluorinated hydrocarbons are known for their unique properties, such as high thermal stability, chemical inertness, and low surface energy, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine (F2) under controlled conditions. This reaction requires a catalyst, such as cobalt trifluoride (CoF3), to facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction is exothermic and must be carefully controlled to prevent side reactions and ensure complete fluorination.

Industrial Production Methods

In industrial settings, the production of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is carried out in specialized reactors designed to handle the highly reactive nature of fluorine gas. The process involves the continuous flow of dodecane and fluorine gas through the reactor, with precise temperature and pressure control to optimize the yield and purity of the product. The use of advanced separation techniques, such as distillation and chromatography, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms, and electrophilic substitution, where an electrophile attacks the carbon-fluorine bond.

Common Reagents and Conditions

Common reagents used in the reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- include nucleophiles such as hydroxide ions (OH-), amines (NH2R), and thiols (SHR). The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN), under mild to moderate temperatures to prevent the decomposition of the compound.

Major Products Formed

The major products formed from the substitution reactions of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- depend on the nature of the nucleophile or electrophile used. For example, reaction with hydroxide ions results in the formation of partially fluorinated alcohols, while reaction with amines produces fluorinated amines.

Scientific Research Applications

Coatings and Surface Treatments

Fluorinated compounds are widely used in coatings due to their hydrophobic properties. Dodecane derivatives can be employed in:

  • Water-repellent coatings : These coatings are valuable in textiles and construction materials.
  • Anti-corrosion treatments : The compound can be used to enhance the durability of metals exposed to harsh environments.

Lubricants

The unique properties of dodecane derivatives make them suitable for high-performance lubricants:

  • High-temperature lubricants : Due to their thermal stability.
  • Low-friction applications : Their low surface energy contributes to reduced friction in mechanical systems.

Specialty Solvents

Dodecane derivatives can serve as solvents in various chemical processes:

  • Extraction processes : They can be used to extract valuable compounds from natural sources.
  • Cleaning agents : Their effectiveness in dissolving oils and greases makes them suitable for industrial cleaning applications.

Case Study 1: Water-Repellent Coatings

A study conducted by AGC Chemicals demonstrated the effectiveness of fluorinated coatings based on dodecane derivatives in enhancing water repellency in outdoor textiles. The results indicated a significant improvement in water resistance compared to traditional coatings. This application has implications for outdoor gear manufacturers seeking durable products.

Case Study 2: High-Performance Lubricants

Research published in the Journal of Applied Polymer Science explored the use of dodecane derivatives as lubricants in high-speed machinery. The findings showed that these lubricants maintained their viscosity at elevated temperatures and provided superior wear protection compared to conventional lubricants. This application is particularly relevant for industries such as automotive and aerospace.

Data Tables

Application AreaSpecific Use CaseBenefits
CoatingsWater-repellent textilesEnhanced durability and water resistance
LubricantsHigh-temperature machineryThermal stability and reduced friction
Specialty SolventsIndustrial cleaningEffective oil and grease removal

Mechanism of Action

The mechanism of action of Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is primarily attributed to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong carbon-fluorine bonds, which contribute to the compound’s stability and inertness. These properties enable the compound to resist chemical and thermal degradation, making it effective in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Another fluorinated hydrocarbon with similar properties but includes an iodine atom, which can alter its reactivity and applications.

    2-Trifluoromethyl-1,1,1,2,3,3,4,4,5,5,5-undecafluoropentane: A compound with a similar fluorination pattern but a different carbon chain length, affecting its physical and chemical properties.

    Perfluorohexane: A fully fluorinated hydrocarbon with a shorter carbon chain, used in similar applications but with different performance characteristics.

Uniqueness

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- stands out due to its specific carbon chain length and degree of fluorination, which provide a unique balance of properties such as thermal stability, chemical inertness, and low surface energy. These characteristics make it particularly suitable for specialized applications in various fields.

Biological Activity

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- (also known as perfluorododecane) is a fluorinated hydrocarbon that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of this compound by examining its effects on human health and the environment through various studies and data.

Dodecane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has the following chemical characteristics:

  • Chemical Formula : C12H6F11
  • Molecular Weight : 487.165 g/mol
  • CAS Number : 112-40-3

These properties contribute to its stability and resistance to degradation in biological systems.

Toxicological Profile

The biological activity of dodecane derivatives has been primarily assessed in terms of toxicity. The following key points summarize findings from relevant studies:

  • Acute Toxicity : Dodecane and its fluorinated variants exhibit moderate acute toxicity. Inhalation exposure can lead to respiratory symptoms such as dizziness and central nervous system effects .
  • Skin and Eye Irritation : Studies indicate that dodecane is not classified as a skin or eye irritant .
  • Carcinogenicity : There is no strong evidence linking dodecane to carcinogenic effects in humans or animals .
  • Reproductive Toxicity : Current data do not classify it as a reproductive toxicant .

Environmental Impact

Dodecane and its perfluorinated variants are persistent in the environment due to their chemical stability. They have been detected in various environmental matrices including soil and water bodies. Their bioaccumulation potential raises concerns regarding long-term ecological effects.

Case Study 1: PFAS Contamination

A significant body of research focuses on perfluoroalkyl substances (PFAS), which include dodecane derivatives. A study highlighted the contamination of groundwater near industrial sites where PFAS were used in firefighting foams. Elevated levels of these substances were associated with adverse health outcomes in nearby populations .

Case Study 2: Human Health Effects

Research examining occupational exposure to PFAS has shown correlations with various health issues including liver damage and immune system effects. A cohort study indicated that workers exposed to high levels of PFAS had increased risks of developing certain cancers .

In Vitro Studies

In vitro studies have demonstrated that perfluorinated compounds can disrupt cellular functions. For example:

  • Gap Junction Intercellular Communication (GJIC) : PFAS have been shown to inhibit GJIC in a dose-dependent manner. This disruption is critical as it can lead to impaired cell signaling and potentially promote tumorigenesis .
  • Liver Toxicity : Animal studies suggest that perfluorododecane induces liver enzyme changes similar to those seen with other PFAS compounds .

Data Table: Summary of Biological Effects

Biological EffectObservationsReferences
Acute ToxicityModerate; respiratory symptoms
Skin/Irritant EffectsNot classified as irritant
Carcinogenic PotentialNo strong evidence
Reproductive ToxicityNot classified as toxic
GJIC DisruptionDose-dependent inhibition observed

Properties

CAS No.

1980053-95-9

Molecular Formula

C12H15F11

Molecular Weight

368.23 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluorododecane

InChI

InChI=1S/C12H15F11/c1-2-3-4-5-6-7-8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h2-7H2,1H3

InChI Key

QLHPCXQRDNZMNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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